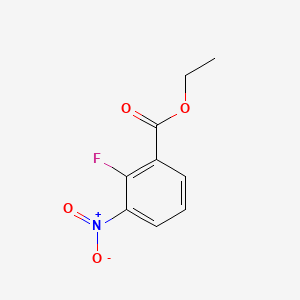

Ethyl 2-fluoro-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-fluoro-3-nitrobenzoate is a chemical compound with the molecular formula C9H8FNO4 . It has a molecular weight of 213.163 Da .

Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-3-nitrobenzoate is1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3-nitrobenzoate is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthetic Applications and Molecular Studies

Ethyl 2-fluoro-3-nitrobenzoate serves as a precursor in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of guanine-mimetic libraries through a process involving ice-cooled suspension and nitric acid addition, highlighting its role in creating compounds for phenotypic screening (Miller & Mitchison, 2004). This demonstrates the compound's utility in drug discovery and biological studies.

Moreover, the compound's derivatives are investigated for their structural properties and interactions. For example, the synthesis and crystal structures of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block, which include a derivative of ethyl 2-fluoro-3-nitrobenzoate, show the importance of hydrogen bonds in crystal packing (Yeong et al., 2018). This research provides insights into the design of materials with specific crystallographic properties.

Development of Heterocyclic Compounds

Ethyl 2-fluoro-3-nitrobenzoate is a key starting material in heterocyclic oriented synthesis (HOS), enabling the preparation of various condensed nitrogenous cycles. It demonstrates versatility in generating benzimidazoles, benzotriazoles, quinoxalinones, and other heterocycles, proving significant for drug discovery and chemical synthesis (Křupková et al., 2013). This underscores the compound's role in diversifying synthetic routes to novel pharmaceuticals.

Materials Science and Engineering

In the field of materials science, ethyl 2-fluoro-3-nitrobenzoate and its analogs are explored for their potential in creating advanced materials. Research on the third-order nonlinear optical properties of hydrazone derivatives, which can be derived from such compounds, indicates their potential for applications in photonic devices due to their significant nonlinear optical behavior (Nair et al., 2022). This highlights the compound's contribution to the development of optical materials with promising applications in technology.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-fluoro-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXTZNGCDRNCKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)